molecular formula C7H12O2 B13551375 2-(Pent-4-yn-1-yloxy)ethan-1-ol

2-(Pent-4-yn-1-yloxy)ethan-1-ol

Cat. No.: B13551375
M. Wt: 128.17 g/mol
InChI Key: MHQBOGJUCOVNST-UHFFFAOYSA-N
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Description

2-(Pent-4-yn-1-yloxy)ethan-1-ol is an organic compound with the molecular formula C7H12O2. It is characterized by the presence of an alkyne group and a hydroxyl group, making it a versatile intermediate in organic synthesis. This compound is also known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-4-yn-1-yloxy)ethan-1-ol typically involves the reaction of 4-pentyn-1-ol with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, which facilitates the nucleophilic attack of the hydroxyl group on the ethylene oxide, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Pent-4-yn-1-yloxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pent-4-yn-1-yloxy)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the preparation of bioactive compounds and as a building block in the synthesis of biologically relevant molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-(Pent-4-yn-1-yloxy)ethan-1-ol involves its ability to undergo various chemical transformations due to the presence of the alkyne and hydroxyl groups. These functional groups allow the compound to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pent-4-yn-1-yloxy)ethan-1-ol is unique due to its combination of an alkyne group and an ethylene oxide moiety, which provides enhanced reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of complex molecules .

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-pent-4-ynoxyethanol

InChI

InChI=1S/C7H12O2/c1-2-3-4-6-9-7-5-8/h1,8H,3-7H2

InChI Key

MHQBOGJUCOVNST-UHFFFAOYSA-N

Canonical SMILES

C#CCCCOCCO

Origin of Product

United States

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